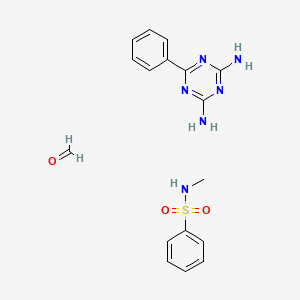
formaldehyde;N-methylbenzenesulfonamide;6-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine is a complex chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonamide, formaldehyde, and 6-phenyl-1,3,5-triazine-2,4-diamine units. It is primarily used in industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine involves several steps:
Initial Reaction: The process begins with the reaction of benzenesulfonamide with formaldehyde under acidic or basic conditions to form a polymeric intermediate.
Polymerization: The intermediate is then subjected to polymerization with 6-phenyl-1,3,5-triazine-2,4-diamine. This step typically requires a catalyst and controlled temperature conditions to ensure the formation of the desired polymer.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Polymerization: The compound can further polymerize with other monomers to form copolymers with enhanced properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, oxidized derivatives, and copolymers with tailored properties.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine
- 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde and ar-methylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of structural units, which impart specific properties such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.
Propiedades
Número CAS |
54307-02-7 |
|---|---|
Fórmula molecular |
C17H20N6O3S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
formaldehyde;N-methylbenzenesulfonamide;6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9N5.C7H9NO2S.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-8-11(9,10)7-5-3-2-4-6-7;1-2/h1-5H,(H4,10,11,12,13,14);2-6,8H,1H3;1H2 |
Clave InChI |
URFBEUNOEBZHSG-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=CC=C1.C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |
Números CAS relacionados |
54307-02-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


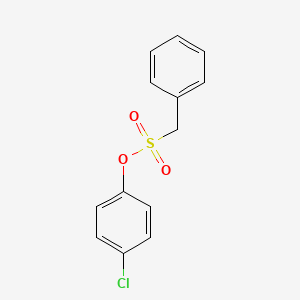
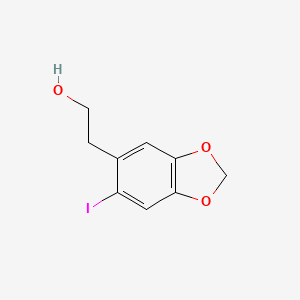
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
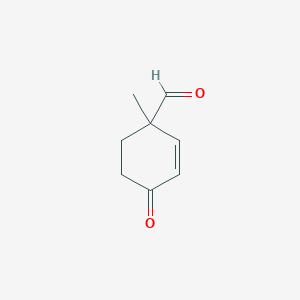

![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
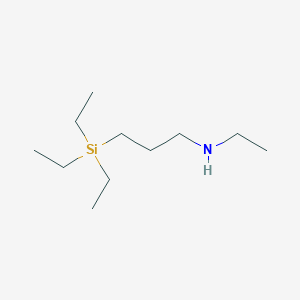
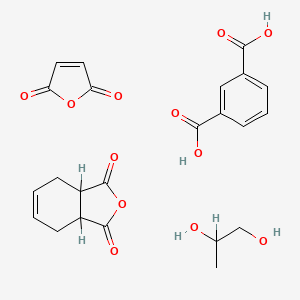
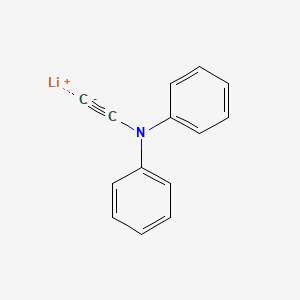
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
